molecular formula C21H22N6O B2513938 N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-89-9

N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2513938
CAS No.: 955304-89-9
M. Wt: 374.448
InChI Key: JSISRSYRSNZKJJ-UHFFFAOYSA-N
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Description

N4-(3-Methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure with substitutions at the N4, N6, and 1-positions. The N4 position is occupied by a 3-methoxyphenyl group, the N6 by a propyl chain, and the 1-position by a phenyl ring. The 3-methoxy group on the phenyl ring may enhance solubility and influence electronic interactions with biological targets, while the propyl chain at N6 contributes to lipophilicity and conformational flexibility .

Properties

IUPAC Name

4-N-(3-methoxyphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-3-12-22-21-25-19(24-15-8-7-11-17(13-15)28-2)18-14-23-27(20(18)26-21)16-9-5-4-6-10-16/h4-11,13-14H,3,12H2,1-2H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSISRSYRSNZKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-methoxyaniline with ethyl acetoacetate to form the intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole derivative. This intermediate is further reacted with 1-phenyl-3-propylurea under acidic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Compound 1 : N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine

  • Molecular Formula : C23H26N6O
  • Key Differences :
    • N4 substituent: 3,4-Dimethylphenyl (electron-donating methyl groups) instead of 3-methoxyphenyl.
    • N6 substituent: 3-Methoxypropyl (longer chain with ether oxygen) vs. propyl.
  • Implications :
    • Increased steric bulk at N4 may reduce binding affinity compared to the target compound.
    • The 3-methoxypropyl group enhances hydrophilicity but increases molecular weight (402.50 g/mol vs. ~386.45 g/mol for the target) .

Compound 2 : N6-(3-Chloro-4-Methoxyphenyl)-1-Methyl-N4-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine

  • Molecular Formula : C20H18ClN7O
  • 3-methoxyphenyl. N6 substituent: 3-Chloro-4-methoxyphenyl (electron-withdrawing chlorine and methoxy).
  • Absence of N4 methoxy may reduce solubility .

Compound 3 : N4-(2-Methylphenyl)-1-Phenyl-N6-Propyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine

  • Molecular Formula : C21H22N6
  • Key Differences :
    • N4 substituent: 2-Methylphenyl (ortho-methyl group) vs. 3-methoxyphenyl.
    • N6 substituent: Propyl (same as target).
  • Lower molecular weight (358.44 g/mol) and reduced polarity compared to the target .

Compound 4 : N4-(4-Methoxyphenyl)-N6-(Pyridin-3-Ylmethyl)-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine

  • Molecular Formula : C22H20N8O
  • Key Differences :
    • N4 substituent: 4-Methoxyphenyl (para-methoxy) vs. 3-methoxyphenyl.
    • N6 substituent: Pyridin-3-ylmethyl (aromatic nitrogen-containing group).
  • Implications :
    • Para-methoxy improves symmetry but may alter binding pocket interactions.
    • Pyridine ring introduces hydrogen-bonding capability, enhancing target specificity .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Water Solubility Key Substituents
Target Compound ~386.45 ~3.2 Moderate N4: 3-Methoxyphenyl; N6: Propyl
Compound 1 402.50 3.8 Low N4: 3,4-Dimethylphenyl; N6: 3-Methoxypropyl
Compound 4 412.44 2.9 High N4: 4-Methoxyphenyl; N6: Pyridin-3-ylmethyl
Compound 5 358.44 3.5 Low N4: 2-Methylphenyl; N6: Propyl

*LogP values estimated using fragment-based methods.

Biological Activity

N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases that are implicated in cancer and other diseases. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the condensation of appropriate hydrazines with pyrimidine derivatives.
  • Substitution Reactions : The introduction of various substituents at the N4 and N6 positions can be accomplished using electrophilic aromatic substitution techniques.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

2.1 Anticancer Properties

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activities. Specifically, this compound has shown efficacy against several cancer cell lines:

  • EGFR Inhibition : Compounds structurally similar to this derivative have been evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR). For instance, related compounds demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M) .
CompoundTargetIC50 (µM)
Compound 12bWild-type EGFR0.016
Compound 12bMutant EGFR0.236

2.2 Kinase Inhibition

The compound has also been investigated for its activity against various kinases:

  • Src Kinase Inhibition : Similar derivatives have shown promising Src kinase inhibitory activity with IC50 values ranging from 0.47 µM to 5.1 µM .
CompoundKinaseIC50 (µM)
Compound 6bSrc0.47
Compound 10cSrc5.1

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Substituents at N Positions : The presence of methoxy and propyl groups at specific positions enhances binding affinity and selectivity towards target kinases.
  • Aromatic Systems : The incorporation of phenyl rings contributes to π–π stacking interactions that stabilize binding to the target enzymes.

Case Study 1: In Vitro Evaluation

In vitro studies conducted on A549 lung cancer cells indicated that derivatives similar to N4-(3-methoxyphenyl)-1-phenyl-N6-propyl exhibited significant anti-proliferative effects, suggesting potential for development into therapeutic agents .

Case Study 2: In Vivo Studies

Preliminary in vivo studies using animal models have shown that compounds with similar structures can reduce tumor growth significantly compared to controls, indicating their potential as effective anticancer therapies.

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